

# Comprehensive Solubility Profiling of 2-[(3-Aminophenyl)formamido]acetamide: A Technical Guide

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## Compound of Interest

Compound Name:	2-[(3-Aminophenyl)formamido]acetamide
CAS No.:	840537-64-6
Cat. No.:	B2409179

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## Executive Summary

The solubility profile of **2-[(3-Aminophenyl)formamido]acetamide** (CAS: 840537-64-6) is a critical quality attribute (CQA) governing its purification, yield, and downstream processing in pharmaceutical synthesis. As a poly-functionalized amide derivative, its solubility behavior is dictated by a complex interplay of hydrogen bonding, dipole-dipole interactions, and aromatic stacking. This guide provides a structural analysis, theoretical solubility predictions, and a validated experimental protocol for determining its thermodynamic solubility in organic solvents.

## Structural Analysis & Physicochemical Properties

Understanding the molecular moiety is the first step in predicting solubility behavior.

- Compound Name: **2-[(3-Aminophenyl)formamido]acetamide**[\[1\]](#)[\[2\]](#)

- Molecular Formula: C

H

N

O

[2]

- Molecular Weight: 193.20 g/mol

- Key Functional Groups:

- Primary Amine (–NH

): Located on the phenyl ring (meta-position). Acts as a hydrogen bond donor and weak base.

- Formamido Group (–N(CHO)–): A planar, highly polar moiety capable of strong dipole-dipole interactions.

- Acetamide Terminus (–CH

CONH

): A primary amide providing both hydrogen bond donor and acceptor sites.

- Phenyl Ring: A hydrophobic core that facilitates

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stacking, limiting solubility in highly polar aqueous media without co-solvents.

## Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the predicted solubility profile is categorized by solvent class:

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	High	Strong dipole-dipole interactions disrupt the crystal lattice; excellent H-bond acceptors.
Polar Protic	Methanol, Ethanol	Moderate to High	H-bonding capability matches the amine/amide groups; solubility decreases with increasing alkyl chain length.
Ketones/Esters	Acetone, Ethyl Acetate	Low to Moderate	Limited H-bond donation capability; useful as anti-solvents or for recrystallization at high temperatures.
Chlorinated	DCM, Chloroform	Low	Weak H-bonding potential; insufficient to overcome lattice energy of the solid.
Non-Polar	Hexane, Heptane, Toluene	Insoluble	Lack of polar interactions; dominant hydrophobic effect excludes the polar solute.

## Experimental Protocol: Solubility Determination

To generate authoritative data, a tiered approach ranging from visual screening to quantitative equilibrium determination is required.

### Phase 1: High-Throughput Visual Screening (Qualitative)

Objective: Rapidly identify potential solvents for crystallization and purification. Method:

- Dispense 10 mg of solid **2-[(3-Aminophenyl)formamido]acetamide** into 2 mL HPLC vials.
- Add solvent in 100  $\mu$ L increments at 25°C.
- Vortex for 30 seconds after each addition.
- Endpoint: Clear solution (Soluble) or suspension after 2 mL (Insoluble).

## Phase 2: Equilibrium Solubility Determination (Quantitative)

Objective: Determine thermodynamic solubility (

) at specific temperatures (

). Protocol (Shake-Flask Method):

- Preparation: Add excess solid (approx. 500 mg) to 10 mL of the selected solvent in a jacketed glass vessel.
- Equilibration: Stir at a constant temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours to ensure equilibrium.
- Sampling: Stop stirring and allow phases to separate for 1 hour.
- Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45  $\mu$ m PTFE) to prevent precipitation during transfer.
- Quantification: Dilute the filtrate and analyze via HPLC-UV (Method details below).

## Phase 3: Analytical Method (HPLC-UV)

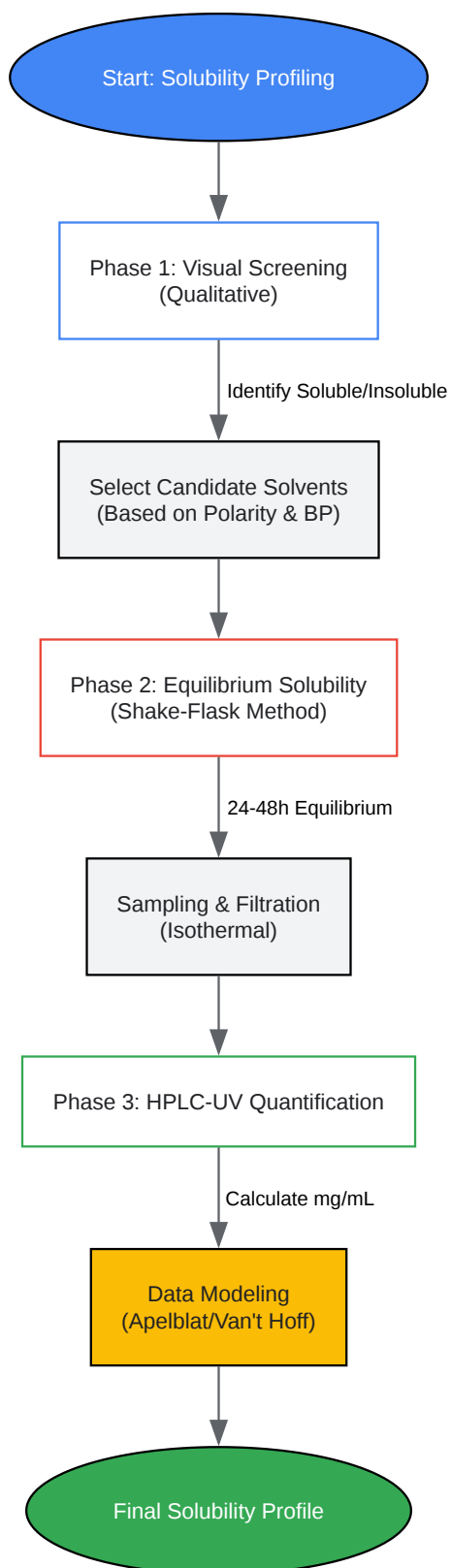
System: Agilent 1260 Infinity II or equivalent.

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5  $\mu$ m).

- Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile (Gradient: 5% B to 95% B over 10 min).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide absorption).
- Injection Volume: 10  $\mu$ L.

## Workflow Visualization

The following diagram illustrates the logical flow for determining and optimizing the solubility profile, ensuring data integrity and reproducibility.



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Caption: Logical workflow for the systematic determination of thermodynamic solubility, moving from qualitative screening to quantitative modeling.

## Data Interpretation & Thermodynamic Modeling

Once experimental data is collected, it must be modeled to predict solubility at unmeasured temperatures.

### Modified Apelblat Equation

The solubility of **2-[(3-Aminophenyl)formamido]acetamide** in pure solvents can be correlated using the modified Apelblat equation:

Where:

- is the mole fraction solubility.
- is the absolute temperature (K).
- are empirical constants derived from regression analysis of the experimental data.

## Solvent Selection for Recrystallization

For purification, an ideal solvent system exhibits a steep solubility curve (high ).

- Recommended System: Ethanol/Water or Methanol/Water.
  - Rationale: The compound is likely highly soluble in hot alcohols but less soluble upon cooling or addition of water (anti-solvent), maximizing recovery yield.

## References

- Shake-Flask Method Standard Protocol
  - Title: "Solubility of Bioactive Compounds in Industrial Solvents"
  - Source: Journal of Chemical & Engineering Data[3]

- URL:[[Link](#)] (General Methodology Reference)
- Solubility Modeling
  - Title: "Correlation and Prediction of Solubility of Organic Compounds in Various Solvents using Apelblat Equ
  - Source:Journal of Molecular Liquids
  - URL:[[Link](#)]
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  - Title: "**2-[(3-Aminophenyl)formamido]acetamide** (CAS 840537-64-6)"[2]
  - Source:Chemical Book / PubChem
  - URL:[[Link](#)] (Structure Verification)
- Hansen Solubility Parameters
  - Title: "Hansen Solubility Parameters: A User's Handbook"
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  - URL:[[Link](#)]

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